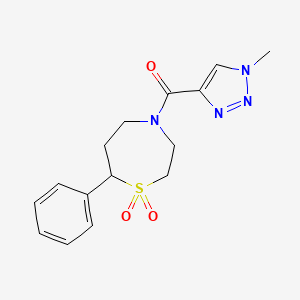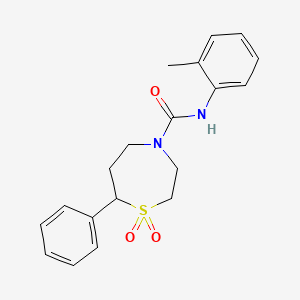
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione (4-DET) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a synthetic precursor, a biochemical reagent, and a physiological agent.
Mechanism of Action
The exact mechanism of action of 4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is not yet fully understood. However, it is believed to act as an agonist of certain G-protein-coupled receptors, which are involved in a variety of physiological processes. In addition, it is thought to interact with certain enzymes, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as the activity of certain G-protein-coupled receptors. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione has several advantages for use in laboratory experiments. It is a relatively stable compound, and its effects can be easily measured and monitored. Additionally, it is non-toxic and has been shown to have few side effects. However, it is important to note that its effects can vary depending on the concentration and the experimental conditions.
Future Directions
The potential applications of 4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione are vast, and there are many possible future directions for its use. For example, it could be used to develop new drugs or treatments for a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, it could be used to study the structure and function of proteins and other macromolecules, and to develop new synthetic precursors for the preparation of other compounds. Finally, it could be used to study the mechanisms of action of certain enzymes and G-protein-coupled receptors, and to identify new targets for drug development.
Synthesis Methods
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione can be synthesized from 3,4-diethoxybenzaldehyde, 7-fluorobenzaldehyde, and thiourea using a multi-step reaction. The reaction begins with a condensation reaction between 3,4-diethoxybenzaldehyde and 7-fluorobenzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the desired product. Finally, the product is reacted with thiourea to yield 4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione.
Scientific Research Applications
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione has a wide range of applications in scientific research. It can be used as a synthetic precursor for the preparation of other compounds, as a biochemical reagent in the study of enzymes, and as a physiological agent in the study of drug action. It has also been used in the study of the structure and function of proteins and other macromolecules.
properties
IUPAC Name |
(3,4-diethoxyphenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-3-28-19-10-9-16(15-20(19)29-4-2)22(25)24-12-11-21(30(26,27)14-13-24)17-7-5-6-8-18(17)23/h5-10,15,21H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESQUFMIGLTMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diethoxyphenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B6425690.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)

![methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6425709.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6425731.png)

![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)


![4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425760.png)

![4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6425774.png)
